molecular formula C13H10ClNO3 B1422147 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid CAS No. 1262006-39-2

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid

Cat. No.: B1422147
CAS No.: 1262006-39-2
M. Wt: 263.67 g/mol
InChI Key: BRSMQFRXIYQEJK-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro-substituted phenyl ring and a hydroxyl group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and nicotinic acid as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous monitoring and quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-(4-Chloro-3-methylphenyl)-6-oxo-nicotinic acid.

    Reduction: Formation of 5-(4-Chloro-3-methylphenyl)-6-hydroxy-1,2-dihydronicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the nicotinic acid moiety.

    6-Hydroxynicotinic acid: Shares the nicotinic acid structure but lacks the chloro-substituted phenyl ring.

Uniqueness

5-(4-Chloro-3-methylphenyl)-6-hydroxynicotinic acid is unique due to the combination of the chloro-substituted phenyl ring and the hydroxyl group on the nicotinic acid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSMQFRXIYQEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CNC2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687663
Record name 5-(4-Chloro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-39-2
Record name 3-Pyridinecarboxylic acid, 5-(4-chloro-3-methylphenyl)-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262006-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chloro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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